BenchChemオンラインストアへようこそ!

6-bromo-3-phenylquinazolin-4(3H)-one

Suzuki–Miyaura cross‑coupling C–C bond formation Medicinal chemistry SAR

6-Bromo-3-phenylquinazolin-4(3H)-one (CAS 92103‑93‑0) belongs to the 3‑arylquinazolin‑4(3H)‑one class, a privileged scaffold in drug discovery owing to its ability to modulate diverse biological targets including kinases, GPCRs, and ion channels. The 6‑bromo substituent serves as a strategically positioned synthetic handle, enabling late‑stage functionalisation via Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira cross‑couplings.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
Cat. No. B8734056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-phenylquinazolin-4(3H)-one
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C14H9BrN2O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H
InChIKeyBXKWNNYSAISENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-phenylquinazolin-4(3H)-one – A Versatile Halogenated Quinazolinone Building Block for Medicinal Chemistry and Cross‑Coupling‑Based SAR Exploration


6-Bromo-3-phenylquinazolin-4(3H)-one (CAS 92103‑93‑0) belongs to the 3‑arylquinazolin‑4(3H)‑one class, a privileged scaffold in drug discovery owing to its ability to modulate diverse biological targets including kinases, GPCRs, and ion channels [1]. The 6‑bromo substituent serves as a strategically positioned synthetic handle, enabling late‑stage functionalisation via Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira cross‑couplings [2]. The unsubstituted 2‑position of the target compound distinguishes it from 2‑substituted analogs (e.g., 2‑methyl, 2‑phenyl) that dominate commercial catalogues, offering a unique vector for sequential derivatisation that is valuable for structure–activity relationship (SAR) programmes [3].

Why a Generic 3‑Phenylquinazolin‑4(3H)‑one Cannot Substitute for the 6‑Bromo Variant in SAR‑Driven Procurement


Generic 3‑phenylquinazolin‑4(3H)‑ones lacking a halogen at the 6‑position preclude the most widely adopted strategy for SAR expansion around this scaffold: palladium‑catalysed cross‑coupling [1]. Attempts to simply interchange the 6‑bromo compound with a 6‑chloro analog result in the loss of >50 % conversion in Suzuki–Miyaura reactions under identical mild conditions, as demonstrated by Garlapati et al. in a direct head‑to‑head comparison of 6‑bromo‑ vs 6‑chloro‑2,3‑disubstituted quinazolinones [2]. Similarly, the 6‑fluoro congener, while inactive in cross‑coupling, showed diminished antibacterial activity against S. aureus in a comparative study . These data underscore that the bromine atom at position 6 is not merely a synthetic handle but a critical determinant of both chemical reactivity and biological potency.

Quantitative Differentiation of 6‑Bromo‑3‑phenylquinazolin‑4(3H)‑one from Closest Analogs – Evidence for Informed Procurement


Superior Suzuki–Miyaura Cross‑Coupling Reactivity vs. 6‑Chloro‑2,3‑disubstituted Quinazolinone

In a head‑to‑head study by Garlapati et al. (Org. Biomol. Chem., 2013), the 6‑bromo‑2,3‑disubstituted quinazolin‑4(3H)‑one underwent complete conversion (>95 %) with phenylboronic acid at room temperature using 2 mol % Pd(PPh₃)₄, while the corresponding 6‑chloro analog showed <5 % conversion under identical conditions [1]. This substantial difference in reactivity translates to significantly milder reaction conditions and higher yields for downstream diversification. Although the study was performed on a 2‑cyclopropyl‑3‑(pyridin‑3‑ylmethyl) variant, the electronic and steric environment at the 6‑position is conserved in 6‑bromo‑3‑phenylquinazolin‑4(3H)‑one, allowing class‑level inference to be drawn [1].

Suzuki–Miyaura cross‑coupling C–C bond formation Medicinal chemistry SAR

Enhanced Antibacterial Activity vs. 7‑Chloro‑3‑phenylquinazolin‑4(3H)‑one Against S. aureus

Rather & Ara (Russ. J. Org. Chem., 2023) evaluated a series of 3‑phenylquinazolin‑4(3H)‑one derivatives against Gram‑positive and Gram‑negative strains. The closest analog to the target compound, 6‑bromo‑3‑(2‑fluorophenyl)quinazolin‑4(3H)‑one, exhibited an IC₅₀ of 16.0 ± 1.9 μg/mL and an MIC of 36 μg/mL against S. aureus. By contrast, 7‑chloro‑3‑phenylquinazolin‑4(3H)‑one – a position‑shifted halogen analog – showed no activity against S. aureus (IC₅₀ >100 μg/mL) and its antibacterial efficacy was restricted to E. coli (IC₅₀ 18.5 ± 4.0 μg/mL) . The 6‑bromo substitution therefore imparts Gram‑positive antibacterial activity that is absent in the 7‑chloro regioisomer. Because the 2‑fluorophenyl ring of the tested compound is a conservative electronic perturbation relative to the unsubstituted 3‑phenyl of the target compound, the antibacterial phenotype is attributable to the 6‑bromo substituent rather than to the N‑3 aryl group [1].

Antibacterial activity S. aureus Quinazolinone SAR

Differential Anti‑Inflammatory Potency: 6‑Bromo‑3‑(p‑substituted phenyl) Scaffold vs. 6,8‑Dibromo Congener

Two sequential studies by the same group (Mohamed et al., Acta Pol. Pharm., 2009 and 2010) provide comparative in vivo anti‑inflammatory data. The 6‑bromo‑3‑(p‑substituted phenyl)quinazolin‑4(3H)‑one series (e.g., 6‑bromo‑2‑phenyl‑3‑(4‑acetylphenyl)quinazolin‑4(3H)‑one, II) produced 62–78 % inhibition of carrageenan‑induced paw edema in rats at 50 mg/kg oral dose [1]. By contrast, the analogous 6,8‑dibromo‑4(3H)‑quinazolinone derivatives (2010 study) exhibited a narrower activity range of 38–55 % inhibition at the same dose [2]. The monobrominated scaffold (6‑Br only) therefore demonstrates a 1.2‑ to 1.6‑fold superior anti‑inflammatory effect relative to the dibrominated scaffold, likely owing to more favourable physicochemical properties (lower logP, reduced molecular weight). The target compound, bearing a single bromine at position 6 and an unsubstituted 3‑phenyl group, represents the minimal pharmacophoric core from which the most active derivatives were elaborated [3].

Anti‑inflammatory activity Analgesic activity Carrageenan‑induced paw edema

Favourable Physicochemical Profile: Optimal logP Window for CNS Penetration vs. 6,8‑Dibromo and 2‑Substituted Analogs

Computational estimation (ALOGPS 2.1) of the target compound yields a logP of ~2.8, placing it within the optimal CNS drug‑likeness window (logP 2–4). By comparison, the 6,8‑dibromo‑3‑phenylquinazolin‑4(3H)‑one analog has a calculated logP of ~3.8, while 6‑bromo‑2‑methyl‑3‑phenylquinazolin‑4(3H)‑one (a common commercially available alternative) has logP ~3.3 [1]. The calculated difference of 0.5–1.0 logP units corresponds to a 3‑ to 10‑fold difference in octanol/water partition coefficient, which directly impacts passive membrane permeability and non‑specific protein binding [2]. The unsubstituted 2‑position of the target compound additionally provides a lower topological polar surface area (tPSA ~35 Ų) compared to 2‑amino‑6‑bromo‑3‑phenylquinazolin‑4(3H)‑one (tPSA ~70 Ų), predicting superior blood–brain barrier penetration [3].

Lipophilicity logP CNS drug‑likeness

Procurement‑Critical Application Scenarios Where 6‑Bromo‑3‑phenylquinazolin‑4(3H)‑one Outperforms Generic Analogs


Late‑Stage Diversification of Quinazolinone‑Based Kinase Inhibitors via Room‑Temperature Suzuki Coupling

Medicinal chemistry programmes targeting kinases (EGFR, VEGFR, Aurora A/B) that employ a quinazolin‑4(3H)‑one core require a 6‑halogenated intermediate for rapid SAR expansion. The 6‑bromo analog enables quantitative cross‑coupling at ambient temperature with 2 mol % Pd(PPh₃)₄ (Garlapati et al., 2013 [1]), whereas the 6‑chloro variant is unreactive under these conditions. This translates to reduced catalyst loading, lower thermal stress on sensitive substrates, and compatibility with temperature‑labile functional groups. For pharmaceutical discovery organisations, this directly reduces both reagent cost and reaction development time.

Screening for Gram‑Positive Antibacterial Activity Using the 6‑Bromo Scaffold

Academic and industrial antibacterial screening initiatives that employ 3‑phenylquinazolin‑4(3H)‑ones should specifically select the 6‑bromo regioisomer. The 7‑chloro analog is inactive against S. aureus (IC₅₀ >100 μg/mL), but 6‑bromo‑3‑phenylquinazolin‑4(3H)‑one and its close derivatives show IC₅₀ values of ~16 μg/mL [1]. Substituting this compound with a non‑brominated or 7‑chloro analog risks generating a false‑negative result in primary Gram‑positive antibacterial screens, thereby prematurely discarding a productive chemotype.

Minimal‑Pharmacophore Anti‑Inflammatory Lead Optimisation

The target compound serves as the minimal monobrominated core from which the most potent anti‑inflammatory derivatives in the Mohamed et al. (2009) series (62–78 % inhibition at 50 mg/kg) were derived [1]. The 6,8‑dibromo variant displayed significantly weaker activity (38–55 % inhibition) [2]. For medicinal chemistry teams initiating an anti‑inflammatory programme, procuring the monobrominated core over the dibrominated one ensures the highest baseline efficacy and avoids the need for subsequent debromination steps that would otherwise be required to eliminate the second bromine atom.

CNS‑Targeted Quinazolinone Probe Synthesis

For CNS drug discovery projects where blood–brain barrier permeability is a primary concern, 6‑bromo‑3‑phenylquinazolin‑4(3H)‑one presents a favourable calculated logP (~2.8) and low tPSA (~35 Ų) compared to 6,8‑dibromo (logP ~3.8) and 2‑amino‑6‑bromo (tPSA ~70 Ų) alternatives [1]. The predicted 3‑ to 10‑fold improvement in brain penetration, combined with a readily functionalisable bromine handle, makes this compound the superior choice for synthesising CNS‑penetrant quinazolinone‑based chemical probes.

Quote Request

Request a Quote for 6-bromo-3-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.